molecular formula C6H5BClFO2 B1371309 2-Chloro-5-fluorobenzeneboronic acid CAS No. 444666-39-1

2-Chloro-5-fluorobenzeneboronic acid

Cat. No. B1371309
CAS RN: 444666-39-1
M. Wt: 174.37 g/mol
InChI Key: OVTZJDSREVDCTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzeneboronic acid is a chemical compound with the CAS Number: 444666-39-1 . It has a molecular weight of 174.37 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluorobenzeneboronic acid is C6H5BClFO2 . The average mass is 174.365 Da and the monoisotopic mass is 174.005508 Da .


Physical And Chemical Properties Analysis

2-Chloro-5-fluorobenzeneboronic acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

2-Chloro-5-fluorobenzeneboronic Acid: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: 2-Chloro-5-fluorobenzeneboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. This process is crucial for constructing complex organic molecules, including pharmaceuticals and polymers .

Sensing Applications: Due to its ability to form cyclic esters with diols, this compound is utilized in sensing applications for detecting various substances, such as glucose levels in diabetes management or environmental monitoring of fluoride ions .

Drug Development: Boronic acids are instrumental in the development of new drug molecules. They have shown potential as therapeutic agents for diseases like cancer, diabetes, and inflammation due to their unique interactions with biological molecules .

Biomedical Materials: In the biomedical field, boronic acid derivatives are used to create materials that can inhibit enzymes or viruses, serve as glucose sensors or insulin delivery systems, and support cell growth .

Chemical Biology: The unique chemistry of boronic acids at physiological pH has opened up applications in chemical biology, where they are used for probing biological systems and understanding cellular processes .

Analytical Chemistry: Boronic acids are used in analytical chemistry for the quantification of sugars and other cis-diol-containing species due to their specific and reversible interactions .

Safety and Hazards

The safety information for 2-Chloro-5-fluorobenzeneboronic acid includes the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2-chloro-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZJDSREVDCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627318
Record name (2-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorobenzeneboronic acid

CAS RN

444666-39-1
Record name (2-Chloro-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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